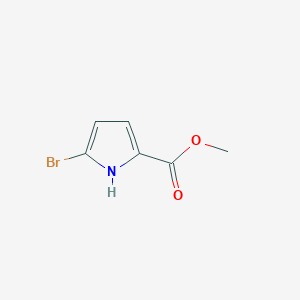
Methyl 5-bromo-1H-pyrrole-2-carboxylate
概要
説明
“Methyl 5-bromo-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H6BrNO2 . It is a natural product found in Lissodendoryx . The compound has a molecular weight of 204.02 g/mol .
Synthesis Analysis
The synthesis of similar compounds such as alkyl 1H-pyrrole-2-carboxylates has been reported in the literature. These compounds were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-1H-pyrrole-2-carboxylate” is 1S/C6H6BrNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 . The Canonical SMILES for this compound is COC(=O)C1=CC=C(N1)Br .
Physical And Chemical Properties Analysis
“Methyl 5-bromo-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a molecular weight of 204.02 g/mol . The compound’s exact mass and monoisotopic mass are both 202.95819 g/mol .
科学的研究の応用
Pyrrole Compounds in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry .
- Application Summary: Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application: Pyrrole-containing analogs are synthesized and tested for their biological activities. The structure-activity relationship studies are conducted to optimize the properties .
- Results or Outcomes: Pyrrole-containing drugs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Pyrrole Compounds in Agriculture
- Scientific Field: Agriculture .
- Application Summary: Pyrrole compounds are used in the production of fungicides and pesticides .
- Methods of Application: These compounds are synthesized and applied to crops to protect them from pests and diseases .
- Results or Outcomes: The use of pyrrole-based fungicides and pesticides has been shown to effectively control a variety of pests and diseases, leading to increased crop yields .
Pyrrole Compounds in Drug Discovery
- Scientific Field: Drug Discovery .
- Application Summary: Pyrrole subunit has diverse applications in therapeutically active compounds including antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Methods of Application: Pyrrole-containing compounds are synthesized and tested for their biological activities. The structure-activity relationship studies are conducted to optimize the properties .
- Results or Outcomes: They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Pyrrole Compounds in the Synthesis of DHODH Inhibitors
- Scientific Field: Medicinal Chemistry .
- Application Summary: Pyrrole compounds can be used as inhibitors of Dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines .
- Methods of Application: The pyrrole compound is synthesized and tested for its inhibitory activity against DHODH .
- Results or Outcomes: The inhibition of DHODH can lead to the suppression of cell proliferation, making these inhibitors potentially useful in the treatment of diseases such as cancer .
Pyrrole Compounds in the Synthesis of Antibiotics
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: Pyrrole subunit has diverse applications in therapeutically active compounds including antibiotics .
- Methods of Application: Pyrrole-containing compounds are synthesized and tested for their biological activities. The structure-activity relationship studies are conducted to optimize the properties .
- Results or Outcomes: They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Safety And Hazards
特性
IUPAC Name |
methyl 5-bromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBOXSDTMZRWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469242 | |
| Record name | Methyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-pyrrole-2-carboxylate | |
CAS RN |
934-07-6 | |
| Record name | Methyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

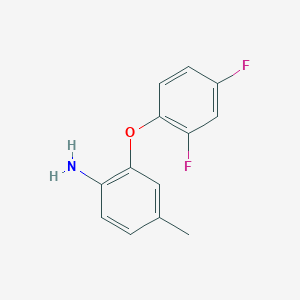


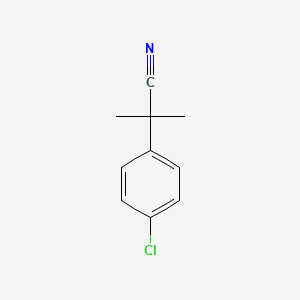
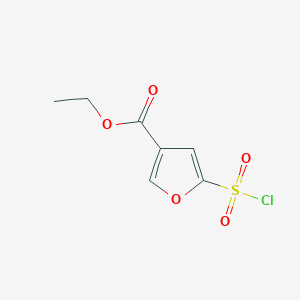
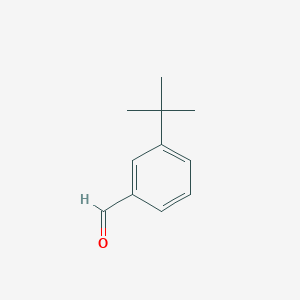
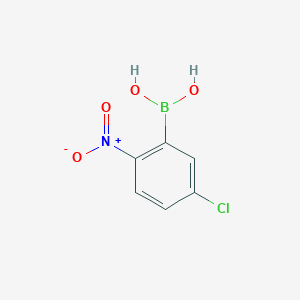
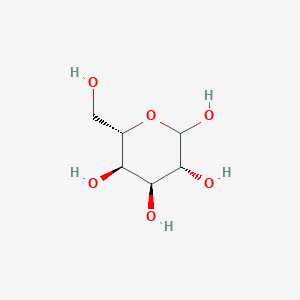
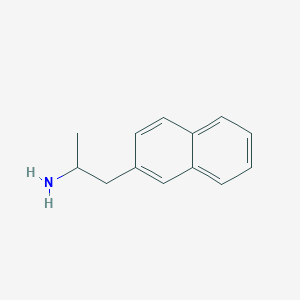
![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)
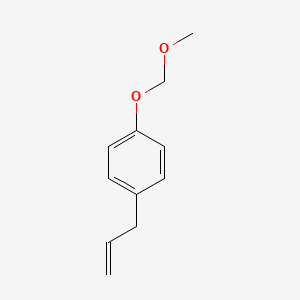
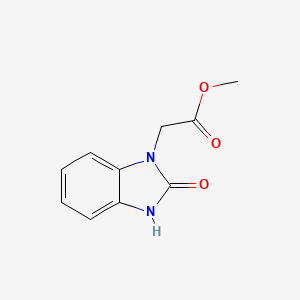
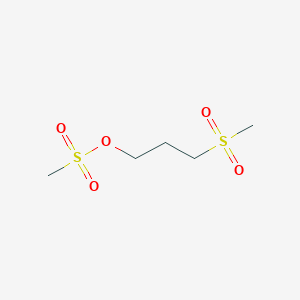
![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)